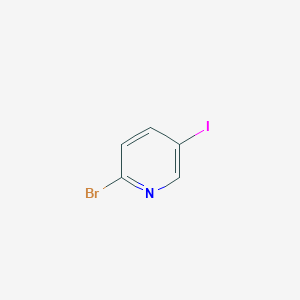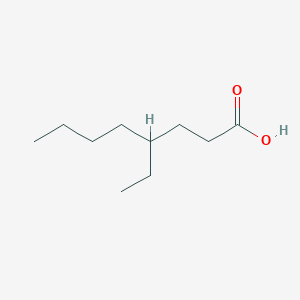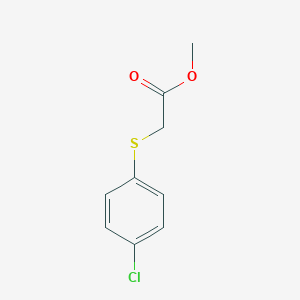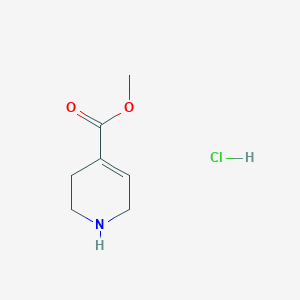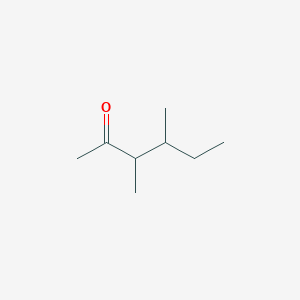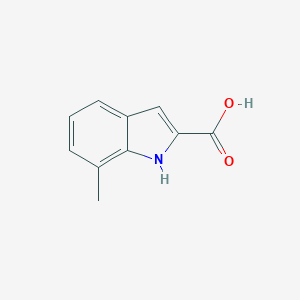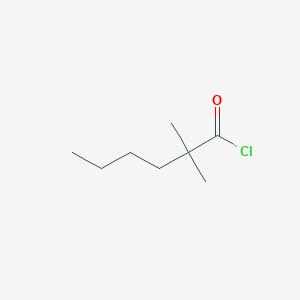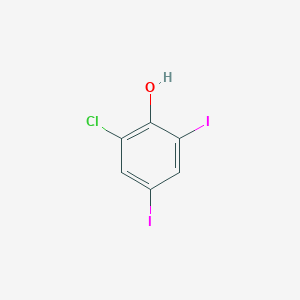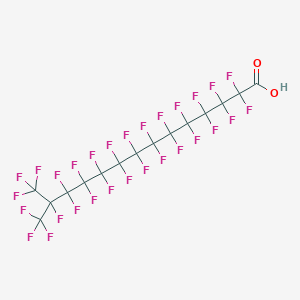
Ethyl-3-oxo-5-phenylpentanoat
Übersicht
Beschreibung
Ethyl 3-oxo-5-phenylpentanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-oxo-5-phenylpentanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-oxo-5-phenylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-5-phenylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Ethyl-3-oxo-5-phenylpentanoat wird in der chemischen Synthese verwendet . Es ist Teil einer Sammlung seltener und einzigartiger Chemikalien, die von Sigma-Aldrich an Forscher in der frühen Entdeckungsphase bereitgestellt werden .
Synthese von Benzochinolin-Derivaten
Diese Verbindung wurde bei der Synthese von Benzochinolin-Derivaten verwendet . Die Kondensation von Ethylacetoacetat und Ethyl-3-oxo-3- (2-Furyl-, 2-Chinolyl-, 3-Pyridyl)propanoaten mit Azomethinen der 2-Naphthylaminreihe führte zur Bildung von Ethyl-(3-Arylbenzo [f]chinol-1-yl)acetaten und von Estern der entsprechenden 3-Aryl-1-Heteryl-2-Benzo [f]chinolylcarbonsäuren .
Zwischenprodukte
This compound wurde als Zwischenprodukt isoliert . Es wurde als Ethyl-5- (2-Naphthylamino)-3-oxo-5-phenylpentanoat, 2- [ (Aryl) (2-Naphthylamino)methyl]-3-Heteryl-3-oxopropanoate, Dihydro- und Tetrahydroderivate von Benzochinolylessigsäure und Benzochinolylcarbonsäure gefunden .
Wirkmechanismus
Target of Action
Ethyl 3-oxo-5-phenylpentanoate is a unique chemical compound with a linear formula of C13H16O3
Biochemical Pathways
One study suggests that it may be involved in the synthesis of benzo[f]quinoline derivatives . The condensation of ethyl acetoacetate and ethyl 3-oxo-3-propanoates with azomethines of 2-naphthylamine series led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and of esters of the corresponding 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGEFZGPKCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937816 | |
| Record name | Ethyl 3-oxo-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-29-3 | |
| Record name | 17071-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxo-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain Ethyl 3-oxo-5-phenylpentanoate?
A: Ethyl 3-oxo-5-phenylpentanoate serves as a valuable precursor in organic synthesis. One method involves utilizing Ethyl 3-oxo-5-phenylpentanoate as a starting material to synthesize complex molecules like 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones and 5-aryl-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones []. This approach highlights the compound's versatility in constructing diverse molecular scaffolds.
Q2: Can Ethyl 3-oxo-5-phenylpentanoate be synthesized enantioselectively?
A: Yes, Ethyl 3-oxo-5-phenylpentanoate can be enantioselectively reduced to its corresponding chiral alcohol. Research has demonstrated the successful use of whole-cell biocatalysts for this purpose [, ]. By screening various microorganisms, researchers identified suitable catalysts capable of producing both enantiomers of Ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excesses (up to 99% ee). This approach highlights the potential of biocatalysis in synthesizing chiral building blocks for pharmaceuticals and other fine chemicals.
Q3: What factors can influence the enantioselectivity of Ethyl 3-oxo-5-phenylpentanoate reduction using biocatalysts?
A3: The enantioselectivity of Ethyl 3-oxo-5-phenylpentanoate reduction using biocatalysts can be influenced by several factors, including:
- Choice of biocatalyst: Different microorganisms possess varying enzymatic machinery, leading to distinct selectivities for specific enantiomers [, ].
- Optimization of reaction parameters: Fine-tuning reaction parameters like cofactor concentrations, recycling systems, and the amount of 2-propanol can significantly enhance enantiomeric excess [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

